molecular formula C10H11NOS2 B1363995 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one CAS No. 78570-34-0

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

Cat. No.: B1363995
CAS No.: 78570-34-0
M. Wt: 225.3 g/mol
InChI Key: AATMJUDJDOFFHX-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one is a heterocyclic compound with the molecular formula C10H11NOS2 It is characterized by the presence of a pyridine ring and two methylsulfanyl groups attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one typically involves the reaction of pyridine-2-carbaldehyde with 3,3-bis(methylsulfanyl)acrylic acid derivatives. The reaction is carried out under basic conditions, often using sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescence probe, it binds selectively to cadmium ions, resulting in a fluorescence response that can be detected and measured. The methylsulfanyl groups play a crucial role in the coordination and detection of metal ions .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)acrylonitrile: Similar structure but with a nitrile group instead of a pyridine ring.

    3,3-Bis(methylsulfanyl)acrylic acid: Contains a carboxylic acid group instead of a pyridine ring.

    4-(Methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a propenone moiety.

Uniqueness

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one is unique due to the combination of its pyridine ring and propenone moiety, which imparts distinct chemical reactivity and potential applications in various fields. The presence of two methylsulfanyl groups further enhances its versatility in chemical transformations and applications.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-13-10(14-2)7-9(12)8-5-3-4-6-11-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMJUDJDOFFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384563
Record name 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78570-34-0
Record name 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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